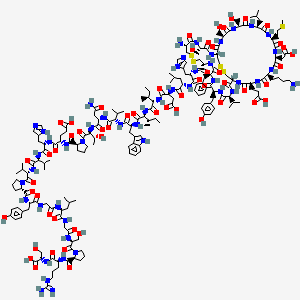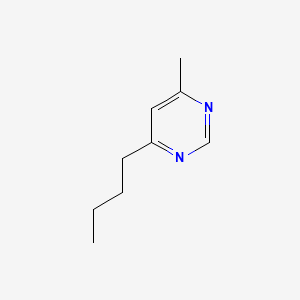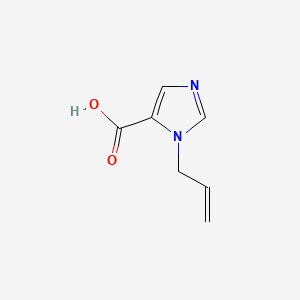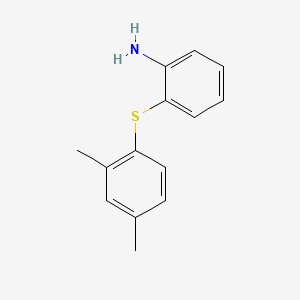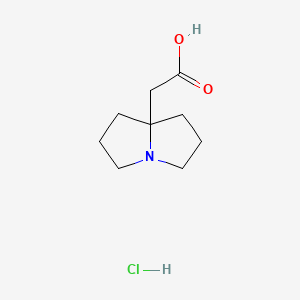
Mono(2-methylpentyl) Phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(2-methylpentyl) Phthalate: is a phthalate monoester, commonly used as a plasticizer. Plasticizers are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C14H18O4, and it has a molecular weight of 250.29 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: Mono(2-methylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating phthalic anhydride with 2-methylpentanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include a temperature range of 100-150°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Mono(2-methylpentyl) Phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylpentanol.
Oxidation: Under oxidative conditions, the compound can undergo oxidation to form phthalic acid derivatives.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-methylpentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Products with different functional groups replacing the ester group.
科学的研究の応用
Mono(2-methylpentyl) Phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its endocrine-disrupting properties.
Industry: Widely used in the manufacturing of consumer products such as cosmetics, personal care products, and medical devices.
作用機序
Mono(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can occur through various molecular targets and pathways, including:
Hormone Receptors: Binding to hormone receptors and altering their activity.
Enzyme Inhibition: Inhibiting enzymes involved in hormone synthesis and metabolism.
Gene Expression: Modulating the expression of genes involved in hormone regulation.
類似化合物との比較
- Di-n-butyl Phthalate
- Diethyl Phthalate
- Dimethyl Phthalate
- Di(2-ethylhexyl) Phthalate
- Diisobutyl Phthalate
- Diisooctyl Phthalate
Comparison: Mono(2-methylpentyl) Phthalate is unique among phthalates due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, flexibility, and potential health effects. For example, Di(2-ethylhexyl) Phthalate is known for its high plasticizing efficiency, while this compound may offer a balance between flexibility and durability.
特性
CAS番号 |
648412-67-3 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.294 |
IUPAC名 |
2-(2-methylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16) |
InChIキー |
QKXJNQGKOMZDPE-UHFFFAOYSA-N |
SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O |
同義語 |
1,2-Benzenedicarboxylic Acid 1-(2-Methylpentyl) Ester; 2-Methyl-1-pentanol Hydrogen Phthalate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



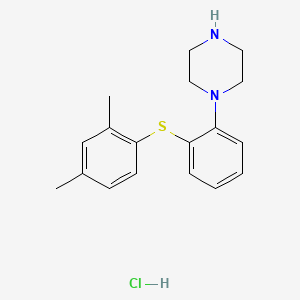
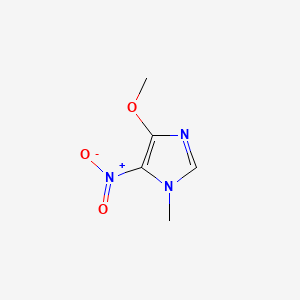
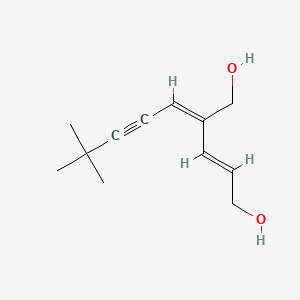
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
